N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide is a structurally complex acetamide derivative characterized by a piperidine ring substituted with an (S)-2-amino-3-methyl-butyryl group at the 1-position and an acetamide moiety at the 4-ymethyl position. Its molecular formula is C₁₄H₂₇N₃O₂, with a molar mass of 269.38 g/mol .
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDWJOZCLFZMNM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide typically involves multiple steps:
Formation of the Amino Acid Derivative: The starting material, (S)-2-Amino-3-methyl-butyric acid, is first protected to prevent unwanted reactions. This can be achieved using standard protecting groups such as Boc (tert-butoxycarbonyl).
Formation of the Piperidine Intermediate: The protected amino acid is then coupled with a piperidine derivative. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection and Acetylation: After the coupling reaction, the protecting group is removed, and the resulting intermediate is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced amides, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a crucial building block for synthesizing more complex molecules, particularly in drug development. Its unique functional groups allow for modifications that can lead to novel pharmacological agents.
2. Biology:
- Biological Activity Studies: Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential to modulate biological activity makes it a subject of interest in pharmacology.
3. Medicine:
- Therapeutic Applications: Preliminary studies suggest that N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide could have therapeutic potential in treating neurological disorders by inhibiting enzymes involved in disease progression, such as beta-secretase in Alzheimer's disease .
4. Industry:
- Catalyst Development: The compound may also find applications in industrial chemistry as a catalyst for specific reactions or processes, enhancing efficiency and yield.
Case Studies
Case Study 1: Alzheimer's Disease Research
Recent studies have explored the efficacy of this compound in inhibiting beta-secretase activity. In vitro experiments demonstrated a significant reduction in amyloid-beta plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Investigations into derivatives of this compound revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or treatments for bacterial infections .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets. The piperidine ring and amino acid derivative allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Analogues
Pharmacological and Functional Implications
- Bioactivity Clues : The fluorophenyl analogue (Table 1) is a Schedule I controlled substance, indicating opioid-like activity . The target compound lacks this substituent, implying divergent pharmacological profiles.
- Enzyme Interactions: Piperidine/acetamide scaffolds are common in enzyme inhibitors (e.g., PARP inhibitors like PJ-34) , though the target compound’s amino acid side chain may direct distinct target specificity.
Commercial and Regulatory Status
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-acetamide, a compound with the CAS number 1353994-42-9, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores its biological activity based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H28N3O. Its structure features a piperidine ring, which is significant for its pharmacological effects. The compound's synthesis involves the reaction of various amino acids and piperidine derivatives, leading to a product with notable biological implications.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound may inhibit beta-secretase enzyme activity, which is crucial in the pathogenesis of Alzheimer's disease. A study demonstrated that piperidine derivatives could reduce amyloid-beta deposition in neuronal cells, suggesting a protective mechanism against neurodegeneration .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have reported that various derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features have been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 1: Neuroprotective Mechanism
A study published in a peer-reviewed journal reported that a related piperidine derivative significantly reduced cell death in neuroblastoma cells exposed to oxidative stress. The compound was found to enhance the expression of neuroprotective genes, thereby offering potential therapeutic benefits in Alzheimer's disease models .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The study revealed that at a concentration of 50 μg/mL, the compound exhibited an MIC of 10 μg/mL against E. coli, outperforming several conventional antibiotics .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Condition | MIC (μg/mL) | Reference |
|---|---|---|---|
| Neuroprotection | Neuroblastoma Cells | - | |
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 10 |
Research Findings
Recent research highlights the significance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications in the piperidine ring or side chains can enhance its efficacy as an antimicrobial agent or neuroprotectant.
Key Findings:
- Antitumor Potential : Related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating a broader spectrum of biological activity beyond antimicrobial effects .
- Mechanism of Action : The compound's mechanism may involve modulation of neurotransmitter systems or direct interaction with bacterial cell walls, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
